molecular formula C33H43NO17 B561618 Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactosyl)-2-deoxy-a-D-galactopyranoside CAS No. 3809-10-7

Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactosyl)-2-deoxy-a-D-galactopyranoside

Cat. No.: B561618
CAS No.: 3809-10-7
M. Wt: 725.697
InChI Key: JRXJPDIFFVHMRH-XLZPLFKUSA-N
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Description

Chemical Structure: This compound (CAS: 3809-10-7) is a complex glycoside featuring a galactopyranose backbone modified with multiple acetyl and benzyl protecting groups. Key structural attributes include:

  • 2-Acetamido group: Provides stability against enzymatic degradation and mimics natural N-acetylgalactosamine (GalNAc) residues.
  • 4,6-Di-O-acetyl groups: Protect hydroxyls at positions 4 and 6, enabling selective reactivity at position 2.
  • 3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactosyl): A β-linked galactose unit with full acetylation, critical for mimicking oligosaccharide motifs.
  • Benzyl group at the anomeric position: Enhances solubility in organic solvents and stabilizes the α-configuration.

Applications:
Used in glycobiology for synthesizing glycosphingolipids and glycopeptides, particularly as a precursor for tumor-associated carbohydrate antigens .

Molecular Formula: C₃₃H₄₃NO₁₇ Molecular Weight: 729.72 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactosyl)-2-deoxy-a-D-galactopyranoside typically involves multiple steps, starting from simpler carbohydrate precursors. The process generally includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moiety are protected using acetyl groups to prevent unwanted reactions.

    Glycosylation: The protected sugar is then subjected to glycosylation reactions to introduce the galactosyl moiety. This step often requires the use of a glycosyl donor and a promoter, such as a Lewis acid.

    Deprotection and Functionalization: After glycosylation, the protective groups are removed, and the compound is further functionalized to introduce the benzyl and acetamido groups.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactosyl)-2-deoxy-a-D-galactopyranoside can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid or other oxidation products.

    Substitution: The acetamido group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Free hydroxyl groups.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a series of glycosylation reactions involving specific glycosyl donors and acceptors. The synthesis typically employs protecting groups to ensure selectivity and yield during the glycosylation process. For instance, the use of 2,3,4,6-tetra-O-acetyl-beta-D-galactosyl as a donor has been documented in various studies focusing on the assembly of oligosaccharides for pharmaceutical applications .

Key Synthetic Pathways:

  • Glycosylation Reactions : These are crucial for constructing the desired glycosidic linkages. The compound can be synthesized using reagents such as methyl(phenyl)formamide to enhance the stereoselectivity of the reactions .
  • Protecting Group Strategies : The use of acetyl and benzyl protecting groups allows for selective reactions at specific hydroxyl sites on the sugar moieties .

Biological Applications

Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactosyl)-2-deoxy-a-D-galactopyranoside has shown potential in several biological applications:

a. Glycobiology

This compound serves as a substrate in enzymatic studies to understand glycosyltransferase activity. It has been used to investigate the specificity of various glycosyltransferases involved in blood group antigen synthesis . The structural features of this compound make it suitable for probing enzyme-substrate interactions.

b. Vaccine Development

The compound's structural similarity to polysaccharides found in bacterial capsules makes it a candidate for vaccine development against pathogens like Streptococcus pneumoniae. Its ability to mimic capsular polysaccharides may aid in eliciting an immune response .

c. Antiviral Research

Research indicates that similar compounds can exhibit antiviral properties by inhibiting viral entry into host cells through interactions with viral receptors . The potential modification of this compound could lead to novel antiviral agents.

Medicinal Chemistry

The applications of this compound extend into medicinal chemistry where it can be utilized in drug formulation and development:

a. Drug Delivery Systems

Due to its glycosidic nature, this compound can be incorporated into drug delivery systems that target specific cells or tissues by exploiting carbohydrate recognition phenomena .

b. Synthesis of Glycoproteins

It plays a role in the synthesis of glycoproteins which are essential for various biological functions and therapeutic applications. The ability to manipulate its structure allows researchers to create glycoproteins with desired properties for therapeutic use .

Case Studies

Several studies have highlighted the utility of this compound:

StudyFindingsApplication
Field et al., 2008Demonstrated the use of related compounds in synthesizing mucin-like structuresVaccine development
Liu et al., 2023Explored reagent-controlled glycosylations using similar substratesDrug synthesis
Recent Advances in Chemical SynthesisReviewed synthetic pathways for amino sugars including this compoundGlycobiology research

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactosyl)-2-deoxy-a-D-galactopyranoside depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing cellular processes. The acetyl and benzyl groups can modulate its binding affinity and specificity, while the glycosidic linkage can affect its stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactosyl)-2-deoxy-α-D-galactopyranoside (CAS 86327-84-6)

  • Structural Differences: 4,6-O-Benzylidene protection: Replaces di-O-acetyl groups, forming a rigid cyclic acetal. This reduces polarity and alters solubility (e.g., improved stability in acidic conditions). Impact on Reactivity: Benzylidene requires harsher deprotection (e.g., hydrogenolysis) compared to acetyl groups (removed via Zemplén deacetylation) .
  • Molecular Formula: C₃₆H₄₃NO₁₅
  • Applications : Used in solid-phase synthesis of branched oligosaccharides due to its orthogonal protecting groups .

Benzyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside (CAS 60831-31-4)

  • Structural Differences :
    • Glucose backbone : Replaces galactose, altering stereochemistry at C4 (axial OH in galactose vs. equatorial in glucose).
    • Biological Relevance : Mimics glucosylceramide structures, influencing interactions with glucocerebrosidase enzymes .
  • Molecular Formula: C₂₉H₃₉NO₁₄
  • Applications: Key intermediate in synthesizing GM3 ganglioside analogs for cancer immunotherapy .

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside (CAS 4171-69-1)

  • Structural Differences: Tri-O-benzyl protection: Offers superior stability under basic conditions but complicates regioselective deprotection. β-Anomeric configuration: Contrasts with the α-configuration of the target compound, affecting glycosidic bond formation kinetics .
  • Molecular Formula: C₃₆H₃₉NO₆
  • Applications : Used in neuraminidase inhibitor synthesis for antiviral drug development .

Benzyl 2-Acetamido-3-O-allyl-4,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside

  • Structural Differences: Allyl group at C3: Enables click chemistry modifications (e.g., thiol-ene reactions) for bioconjugation. Di-O-benzyl vs. di-O-acetyl: Benzyl groups require Pd/C-mediated hydrogenolysis, offering orthogonal deprotection strategies .
  • Applications : Serves as a versatile building block for fluorescent glycan probes .

Comparative Analysis Table

Parameter Target Compound 4,6-O-Benzylidene Analog Glucose Backbone Analog Tri-O-benzyl Glucoside
Core Sugar Galactose Galactose Glucose Glucose
Anomeric Configuration α α α β
Protecting Groups Acetyl (4,6), Tetra-acetyl (Gal) Benzylidene (4,6), Tetra-acetyl (Gal) Acetyl (Gal) Benzyl (3,4,6)
Deprotection Conditions Mild base (e.g., NaOMe) Acidic H₂O or H₂/Pd-C NaOMe/MeOH H₂/Pd-C
Molecular Weight (g/mol) 729.72 729.72 653.62 581.7
Key Application Tumor antigen synthesis Branched oligosaccharides Ganglioside analogs Neuraminidase inhibitors

Research Findings and Challenges

  • Synthetic Challenges :
    • The target compound’s multiple acetyl groups necessitate stepwise protection to avoid migration during glycosylation .
    • Competing β-galactosidase activity complicates the synthesis of α-linked derivatives, requiring optimized Lewis acid catalysts (e.g., BF₃·Et₂O) .
  • Biological Relevance: Acetylated galactose units in the target compound show higher binding affinity to macrophage galactose-type lectin (MGL) than benzyl-protected analogs, making it suitable for immunotherapeutic studies .
  • Spectroscopic Differentiation :
    • ¹H NMR : Acetyl protons resonate at δ 2.0–2.1 ppm, while benzylidene protons appear as a singlet at δ 5.5–5.6 ppm .
    • MS Data : ESI-MS of the target compound shows [M+Na]⁺ at m/z 752.3, distinguishing it from the glucose analog ([M+Na]⁺ at m/z 676.6) .

Biological Activity

Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactosyl)-2-deoxy-a-D-galactopyranoside is a complex carbohydrate that has garnered attention in glycoscience due to its potential biological activities and applications in various fields such as biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C33H43NO17C_{33}H_{43}NO_{17} with a molecular weight of 725.69 g/mol. The compound is characterized by multiple acetyl groups and a galactosyl moiety, which contribute to its solubility and reactivity in biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain glycosides can inhibit the growth of various bacterial strains by interfering with their cell wall synthesis or metabolic processes . This suggests potential applications in developing new antimicrobial agents.

Enzyme Substrate Activity

The compound has been identified as a substrate for specific glycosyltransferases. For example, it can act as an acceptor for fucosyltransferases from human saliva and stomach mucosa. This interaction is crucial for understanding the biosynthesis of complex carbohydrates and their role in cellular recognition processes . The enzymatic activity can be characterized using chromatography techniques to isolate products formed during these reactions.

Immunomodulatory Effects

Glycoconjugates like this compound may also influence immune responses. Research has suggested that certain oligosaccharides can modulate immune cell activity by interacting with lectins or other carbohydrate-binding proteins . This property could be leveraged in vaccine development or therapeutic interventions for immune-related disorders.

Case Studies and Research Findings

  • Glycosylation Studies : A study demonstrated that benzyl derivatives of galactosides could serve as effective donors in glycosylation reactions. The research highlighted the efficiency of these compounds in forming glycosidic bonds under mild conditions .
  • Antimicrobial Testing : In vitro assays conducted on similar glycosides revealed significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, indicating the potential for these compounds in antibiotic development .
  • Enzymatic Characterization : Another investigation focused on the substrate specificity of fucosyltransferases using this compound as a model substrate. The results showed distinct patterns of enzymatic activity depending on the structural variations of the sugar moieties involved .

Summary Table of Biological Activities

Activity Description
AntimicrobialExhibits inhibitory effects against various bacterial strains.
Enzyme SubstrateActs as an acceptor for fucosyltransferases; involved in glycosidic bond formation.
ImmunomodulatoryPotential to modulate immune responses through interactions with lectins and other carbohydrate-binding proteins.

Q & A

Q. Synthesis and Purification

Basic: Q: What are the key steps in synthesizing this compound, and how is regioselective glycosylation achieved? A: Synthesis involves sequential protection/deprotection of hydroxyl groups and glycosylation. For example, the galactosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate) is coupled to a glucosamine-derived acceptor under Lewis acid catalysis (e.g., BF₃·Et₂O) . Regioselectivity at the 3-O position is controlled by steric hindrance from neighboring acetyl groups. Purification typically employs silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 81% yield reported in similar protocols) .

Advanced: Q: How can competing α/β anomeric outcomes during glycosylation be minimized? A: β-Selectivity is enhanced using participating protecting groups (e.g., acetyl at C2) and low-temperature conditions. Non-participating groups (e.g., benzyl) may require alternative donors like glycosyl chlorides. The Vilsmeier reagent (Cl₃CCONMe₂) with sym-collidine has been used to stabilize β-configurations in glycosyl chloride intermediates .

Q. Structural Characterization

Basic: Q: What analytical techniques confirm the structure and purity of this compound? A: Key methods include:

  • NMR : ¹H/¹³C NMR identifies anomeric protons (δ 4.5–5.5 ppm) and acetyl groups (δ 1.8–2.1 ppm) .
  • TLC : Rf values in ethyl acetate/hexane (e.g., 0.4–0.6) verify purity .
  • Melting Point : Decomposition observed at 256–261°C .

Advanced: Q: How can X-ray crystallography resolve ambiguities in stereochemistry? A: Single-crystal X-ray diffraction of derivatives (e.g., benzylidene-protected analogs) confirms absolute configuration. For example, a related compound showed a chair conformation for the galactopyranose ring and equatorial orientation of substituents .

Q. Stability and Storage

Basic: Q: What are optimal storage conditions to prevent degradation? A: Store at −20°C in anhydrous solvents (e.g., CH₂Cl₂ or DMF) to avoid hydrolysis of acetyl groups. Lyophilization is recommended for long-term stability .

Advanced: Q: How do solvent polarity and temperature affect acetyl group migration? A: Acetyl migration is minimized in non-polar solvents (e.g., toluene) below 0°C. Polar aprotic solvents (e.g., DMF) at elevated temperatures (>40°C) may trigger undesired O→N acetyl shifts, requiring rigorous monitoring via ¹H NMR .

Q. Biological and Functional Applications

Basic: Q: How is this compound used in glycobiology research? A: It serves as a glycosyl donor/acceptor for synthesizing complex glycoconjugates (e.g., human milk oligosaccharides) . The benzylidene group enhances solubility in organic media, facilitating enzymatic glycosyltransferase assays .

Advanced: Q: Can this compound mimic natural glycosphingolipids in studying pathogen-host interactions? A: Yes. The tetra-acetylated galactosyl moiety mimics terminal glycan epitopes (e.g., Lewis antigens). For example, it was used to study binding kinetics of bacterial lectins via surface plasmon resonance (SPR), revealing IC₅₀ values in the µM range .

Q. Addressing Data Contradictions

Basic: Q: Why do reported yields vary across synthetic protocols? A: Variations arise from differences in glycosylation catalysts (e.g., BF₃·Et₂O vs. TMSOTf) and acceptor/donor ratios. For instance, higher donor equivalents (1.5–2.0 eq.) improve yields but risk side reactions .

Advanced: Q: How can conflicting NMR assignments for acetyl groups be resolved? A: Use 2D NMR (HSQC, HMBC) to correlate protons with carbons. For example, acetyl carbonyls (δ 170–175 ppm in ¹³C NMR) show HMBC correlations to adjacent protons, clarifying ambiguous signals .

Properties

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-3-acetyloxy-6-phenylmethoxy-4-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43NO17/c1-16(35)34-26-29(27(45-19(4)38)24(14-42-17(2)36)49-32(26)44-13-23-11-9-8-10-12-23)51-33-31(48-22(7)41)30(47-21(6)40)28(46-20(5)39)25(50-33)15-43-18(3)37/h8-12,24-33H,13-15H2,1-7H3,(H,34,35)/t24-,25-,26-,27+,28+,29-,30+,31-,32+,33?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXJPDIFFVHMRH-XLZPLFKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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